{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine
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Overview
Description
{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are fused, rigid, and planar N-heterocyclic systems containing both pyrazole and pyrimidine rings . These compounds have significant applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of {3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold . Industrial production methods may involve microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by aryl substituents using cross-coupling reactions.
Carbanion Generation: The reaction with n-butyllithium followed by electrophilic addition can generate carbanions, leading to the formation of new derivatives.
Functionalization: The compound can be functionalized at multiple positions, allowing the preparation of new pharmacologically active derivatives.
Scientific Research Applications
{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing antitumor agents and enzymatic inhibitors.
Material Science: Due to its significant photophysical properties, it is used in the development of new materials.
Biological Research: The compound’s derivatives have shown potential as GABAergic agents with sedative and anxiolytic activities.
Industrial Applications: It is used in the synthesis of C-nucleoside-derived antiviral agents.
Mechanism of Action
The mechanism of action of {3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
These compounds share similar structural features but differ in their functional groups and specific applications. The unique bromine substitution in this compound allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C7H7BrN4 |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
(3-bromopyrazolo[1,5-a]pyrimidin-7-yl)methanamine |
InChI |
InChI=1S/C7H7BrN4/c8-6-4-11-12-5(3-9)1-2-10-7(6)12/h1-2,4H,3,9H2 |
InChI Key |
LZPLTMRKPUNPMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1)CN |
Origin of Product |
United States |
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